molecular formula C10H5Cl2NO2 B1444737 4,6-Dichloro-2-quinolinecarboxylic acid CAS No. 902742-67-0

4,6-Dichloro-2-quinolinecarboxylic acid

Cat. No.: B1444737
CAS No.: 902742-67-0
M. Wt: 242.05 g/mol
InChI Key: KBYSXQKAWAUVJZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-quinolinecarboxylic acid is a halogenated quinoline derivative characterized by chlorine substituents at positions 4 and 6 of the quinoline ring and a carboxylic acid group at position 2. Quinoline-based compounds are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

IUPAC Name

4,6-dichloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYSXQKAWAUVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733692
Record name 4,6-Dichloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902742-67-0
Record name 4,6-Dichloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for synthesizing 4,6-dichloro-2-quinolinecarboxylic acid involves the chlorination of 2-quinolinecarboxylic acid to introduce chlorine atoms at the 4 and 6 positions on the quinoline ring. This chlorination is typically performed using chlorine gas under carefully controlled conditions to ensure selective substitution without over-chlorination or degradation of the molecule.

  • Catalysts: Iron(III) chloride (FeCl3) is commonly used as a catalyst to facilitate the chlorination process by activating chlorine and promoting electrophilic aromatic substitution on the quinoline nucleus.
  • Reaction Medium: The chlorination is usually conducted in solvents that can dissolve both reactants and chlorine gas, often under reflux conditions.
  • Temperature Control: Maintaining moderate temperatures is critical to avoid side reactions and to achieve high selectivity for the 4 and 6 positions.

Industrial-scale synthesis replicates this chlorination process but employs larger reactors and automated control systems to maintain consistent reaction parameters, improving yield and purity.

Industrial Production Methods

Industrial production of this compound follows the same fundamental chlorination chemistry but incorporates process optimizations such as:

  • Continuous Flow Reactors: These reactors allow for better control over reaction time, temperature, and reagent mixing, enhancing product consistency.
  • Automated Monitoring: Real-time monitoring of chlorine concentration, temperature, and pH helps optimize reaction conditions and reduce impurities.
  • Post-Reaction Workup: The crude product is purified by filtration, washing, and drying under vacuum to obtain the acid in high purity.

Alternative Synthetic Approaches and Related Methods

While direct chlorination is the main route, related quinolinecarboxylic acids have been synthesized via multi-step pathways involving ester intermediates and base hydrolysis:

  • Ester Hydrolysis Route: For example, 4,6-dichloropicolinic acid methyl ester can be hydrolyzed under alkaline conditions (using sodium hydroxide in ethanol/water mixture at ~60°C) to yield the corresponding acid with high yield (~98.7%) and purity. Although this example is for a pyridine derivative, similar strategies could be adapted for quinoline analogs with appropriate modifications.
Step Reagents/Conditions Outcome Yield (%)
Ester hydrolysis NaOH, ethanol/water, 60°C, 1 hr Conversion of methyl ester to acid 98.7
  • Oxidation of Halogenomethylquinolines: Another patented method involves oxidation of 2-hydroxy-4-halogenomethylquinoline derivatives using alkaline hydrogen peroxide in aqueous alkaline media at 35–70°C, followed by acidification to precipitate the quinolinecarboxylic acid. This method allows preparation of hydroxyquinoline carboxylic acids bearing halogen substituents, which could be modified to obtain dichloro derivatives.

Reaction Mechanism Insights

The chlorination mechanism involves electrophilic aromatic substitution where chlorine, activated by FeCl3, substitutes hydrogen atoms at the 4 and 6 positions of the quinoline ring due to their electronic activation and steric accessibility.

  • The presence of the carboxylic acid at position 2 directs chlorination to the 4 and 6 positions.
  • The reaction proceeds via formation of a chloronium ion intermediate facilitated by the catalyst.
  • Control of chlorine equivalents and reaction time is essential to avoid over-chlorination or side reactions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Chlorination of 2-quinolinecarboxylic acid Cl2 gas, FeCl3 catalyst Controlled temperature, reflux Straightforward, high selectivity Requires handling of toxic Cl2 gas
Ester Hydrolysis (analogous method) Methyl ester, NaOH, ethanol/water 60°C, 1 hr High yield, mild conditions Requires ester intermediate synthesis
Oxidation of 2-hydroxy-4-halogenomethylquinoline Alkaline H2O2, alkali hydroxide 35–70°C, aqueous High purity, scalable Multi-step precursor synthesis

Research Findings and Optimization

  • Studies emphasize the importance of catalyst choice and reaction medium to optimize yield and purity.
  • Industrial protocols often implement continuous flow and automated control to enhance reproducibility.
  • Alternative methods such as oxidation routes provide access to functionalized quinolinecarboxylic acids with potential for further derivatization.
  • Purification steps including acidification, filtration at low temperature, and vacuum drying are critical for obtaining the anhydrous acid form.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include quinoline alcohols and aldehydes.

Scientific Research Applications

Medicinal Chemistry

4,6-Dichloro-2-quinolinecarboxylic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promising activity against a range of diseases:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity, making it valuable in developing new antibiotics.
  • Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation, particularly through mechanisms involving enzyme inhibition and modulation of cellular signaling pathways .

Biological Research

The compound is also essential in biological studies due to its interaction with biological macromolecules:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which is crucial in understanding metabolic pathways and disease mechanisms. For instance, its derivatives have been tested against Mycobacterium tuberculosis, showcasing effective inhibition of DNA gyrase, a critical enzyme for bacterial replication .
  • Receptor Binding Studies : The ability of this compound to bind to cellular receptors makes it a useful tool in pharmacological research aimed at understanding drug-receptor interactions.

Industrial Applications

In industrial chemistry, this compound serves as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties suitable for various applications.

Case Studies

  • Antimicrobial Activity Study :
    • A recent study synthesized several derivatives of this compound and tested them against various bacterial strains. Results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Cancer Cell Proliferation Inhibition :
    • In vitro studies demonstrated that specific derivatives could inhibit the growth of cancer cell lines by inducing apoptosis through enzyme inhibition pathways.
  • Mycobacterium tuberculosis Inhibition :
    • A focused study on arylated quinoline carboxylic acids highlighted the effectiveness of certain derivatives against both replicating and non-replicating Mycobacterium tuberculosis. The study employed docking models to predict binding affinities with DNA gyrase .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Substituent Effects on Acidity

  • The electron-withdrawing chlorine atoms in this compound likely enhance the acidity of its carboxylic acid group compared to 4,6-Dimethoxyquinoline-2-carboxylic acid, where methoxy groups act as electron donors .

Lipophilicity and Solubility

  • The dichloro-substituted compound is expected to exhibit moderate lipophilicity, higher than the dimethoxy analog but lower than aryl-substituted derivatives (e.g., 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) due to the hydrophobic nature of the methylphenyl group .

Research Findings and Inferred Trends

While direct studies on this compound are absent in the provided evidence, the following trends are inferred from structural analogs:

Pharmaceutical Potential: Quinoline derivatives with chlorine substituents often demonstrate antimicrobial or anticancer activity. The dichloro substitution pattern may enhance binding to biological targets compared to single-substituted analogs .

Material Science Applications: The electron-deficient quinoline core in dichloro derivatives could facilitate use in optoelectronic materials, where halogen substituents tune electronic properties.

Synthetic Utility : The carboxylic acid group at position 2 offers a handle for further functionalization, enabling the synthesis of amides or esters for drug discovery pipelines.

Biological Activity

4,6-Dichloro-2-quinolinecarboxylic acid (DCQCA) is a compound belonging to the quinoline family, which is well-known for its diverse biological activities. This article explores the biological activity of DCQCA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline derivatives are recognized for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The presence of chlorine atoms in the structure can enhance the biological activity and selectivity of these compounds. Specifically, DCQCA has been studied for its potential as an antibacterial, antiviral, and anticancer agent.

DCQCA's biological activity is attributed to several mechanisms:

  • Enzyme Inhibition : Quinoline derivatives often inhibit key enzymes involved in metabolic pathways. For instance, they can inhibit alkaline phosphatases, which play a crucial role in various physiological processes.
  • Antiviral Activity : Some studies suggest that quinoline derivatives can act as inhibitors of viral polymerases, such as those found in Hepatitis C virus (HCV). This highlights their potential in antiviral drug development .
  • Antioxidant Properties : Certain quinoline derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and damage .

Antibacterial Activity

DCQCA and other quinoline derivatives have been evaluated for antibacterial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, some studies have shown that quinoline derivatives can effectively inhibit bacterial growth by targeting specific enzymes essential for bacterial survival.

Antioxidant Activity

A series of quinoline derivatives were synthesized and tested for their antioxidant capacity using the ABTS assay method. Compounds similar to DCQCA demonstrated varying degrees of antioxidant activity, indicating that structural modifications could lead to compounds with enhanced protective effects against oxidative stress .

Case Studies and Experimental Data

Study Findings Biological Activity
Study 1Inhibition of HCV NS5B polymerase with IC50 values as low as 0.069 µM for related compoundsAntiviral
Study 2Evaluation of antioxidant properties showing significant activity in certain derivativesAntioxidant
Study 3Investigation into enzyme inhibition revealing effects on alkaline phosphatasesAntibacterial

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dichloro-2-quinolinecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Classical methods like the Gould–Jacob and Friedländer reactions are commonly adapted for quinoline derivatives. For example, chlorination of the quinoline core can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Transition metal catalysis (e.g., Pd-mediated cross-coupling) may introduce substituents at specific positions. Yield optimization requires careful control of temperature, stoichiometry, and catalyst loading. Ultrasound irradiation and ionic liquid-mediated protocols have shown improved efficiency in similar quinoline syntheses, reducing reaction times by 30–50% .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^13C NMR can confirm the quinoline backbone and substituent positions. Chlorine atoms induce deshielding in adjacent protons.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated for C₁₀H₅Cl₂NO₂: 248.97 g/mol).
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and packing interactions, critical for validating regioselective chlorination .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for moisture ingress, which may hydrolyze the carboxylic acid group.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel or vermiculite .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can model electron density distributions. Calculate Fukui indices to identify electrophilic sites (e.g., C-4 and C-6 positions). Solvent effects (PCM models) and transition-state optimization (NEB method) help predict activation energies for Cl substitution by nucleophiles like amines or alkoxides .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer data may arise from:

  • Structural Variants : Minor substituent changes (e.g., methoxy vs. hydroxy groups) alter bioavailability.
  • Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using CLSI guidelines.
  • SAR Studies : Systematic modification of the quinoline core and side chains can isolate pharmacophoric groups. Cross-validate results with in silico docking (e.g., AutoDock Vina) against target proteins like DNA gyrase .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing toxicity by 70%.
  • Catalysis : Use recyclable Lewis acids (e.g., Fe³⁺-modified zeolites) to minimize waste.
  • Energy Efficiency : Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours at 80°C, improving atom economy .

Q. What analytical techniques are critical for detecting degradation products of this compound under accelerated stability testing?

  • Methodological Answer :

  • HPLC-MS : Monitor hydrolytic degradation (e.g., loss of Cl groups forming 2-quinolinecarboxylic acid).
  • TGA/DSC : Thermal degradation profiles identify decomposition onset temperatures.
  • ICH Guidelines : Conduct forced degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .

Data Analysis and Theoretical Challenges

Q. How do electronic effects of chlorine substituents influence the acidity of the carboxylic acid group in this compound?

  • Methodological Answer : The electron-withdrawing inductive effect of Cl atoms at C-4 and C-6 increases the acidity of the COOH group. Measure pKa via potentiometric titration in DMSO/water (1:4). Compare with computational results (e.g., COSMO-RS simulations). Substituent constants (σₚ) from Hammett plots quantify the electronic contribution .

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies of quinoline derivatives?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. Assess confidence intervals with bootstrap resampling (10,000 iterations). Principal Component Analysis (PCA) can correlate structural descriptors (e.g., logP, polar surface area) with toxicity endpoints .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dichloro-2-quinolinecarboxylic acid
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4,6-Dichloro-2-quinolinecarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.